molecular formula C15H13N3O2 B8549207 Benzyl 1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate

Benzyl 1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate

Cat. No. B8549207
M. Wt: 267.28 g/mol
InChI Key: MCZGJHOSFJEFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530489B2

Procedure details

1H-pyrrolo[2,3-b]pyridin-5-amine (9.45 g, 71.05 mmol) was dissolved in THF (150 mL) and stirred at 0° C. under an atmosphere of nitrogen. Benzyl chloroformate (20.3 mL, 142.10 mmol, 2.0 Eq) was added dropwise over a period of 15 minutes and the mixture allowed to stir at room temperature for 30 minutes. The mixture was treated with 4M NaOH (aq) (53.3 mL, 213.16 mmol, 3.0 Eq) over a period of 15 minutes and the resultant brown solution left to stir for 16 hours. The reaction mixture was taken to pH 4 (125 mL of 10% aq. citric acid) and the 2 layers were separated. The aqueous layer was back extracted with EtOAc and the combined organics were dried over magnesium sulphate, filtered and dried under vacuum. The crude product was purified by column chromatography (50% EtOAc/Petroleum Ether) to give 14.59 g (77%) of pale yellow solid.
Quantity
9.45 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
53.3 mL
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
reactant
Reaction Step Four
Yield
77%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[C:8]([NH2:10])[CH:9]=[C:4]2[CH:3]=[CH:2]1.Cl[C:12]([O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:13].[OH-].[Na+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1COCC1>[NH:1]1[C:5]2=[N:6][CH:7]=[C:8]([NH:10][C:12](=[O:13])[O:14][CH2:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH:9]=[C:4]2[CH:3]=[CH:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
9.45 g
Type
reactant
Smiles
N1C=CC=2C1=NC=C(C2)N
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20.3 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Three
Name
Quantity
53.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
125 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at room temperature for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
the resultant brown solution left
STIRRING
Type
STIRRING
Details
to stir for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the 2 layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (50% EtOAc/Petroleum Ether)

Outcomes

Product
Name
Type
product
Smiles
N1C=CC=2C1=NC=C(C2)NC(OCC2=CC=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.59 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.